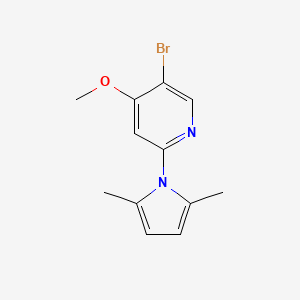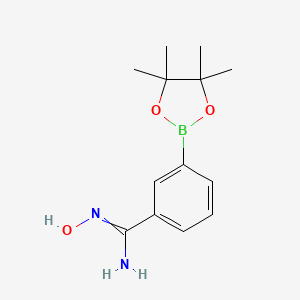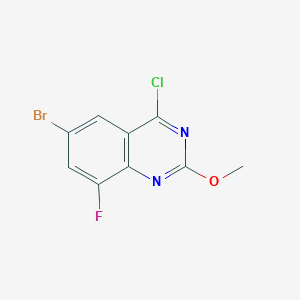![molecular formula C11H14N2 B11757046 6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine](/img/structure/B11757046.png)
6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine is a heterocyclic compound that features a unique structure combining a cyclooctane ring with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine typically involves cyclocondensation reactions. One common method involves the reaction of cyclooctanone with an appropriate amine under acidic or basic conditions to form the desired imine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted imines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials with unique properties, such as corrosion inhibitors and catalysts
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridine: Similar structure but with a seven-membered ring instead of an eight-membered ring.
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-one: Contains a fused azepine ring.
6,7,8,9-Tetrahydro-5H-cycloocta[b]pyridin-10(5H)-one: Similar structure but with a ketone group instead of an imine
Uniqueness
6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine is unique due to its specific ring structure and the presence of an imine group, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-cycloocta[c]pyridin-10-imine |
InChI |
InChI=1S/C11H14N2/c12-11-5-3-1-2-4-9-6-7-13-8-10(9)11/h6-8,12H,1-5H2 |
InChI Key |
LNLDTFLRUAFNAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C=NC=C2)C(=N)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11756967.png)
![(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B11756974.png)

![[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756983.png)
![2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid](/img/structure/B11756989.png)

![7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one](/img/structure/B11756994.png)



![1H-Pyrrolo[3,2-c]pyridine-2,4(3H,5H)-dione](/img/structure/B11757006.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757014.png)
![10-Chloronaphtho[2,1-b]benzofuran](/img/structure/B11757025.png)

